molecular formula C5H12IN3S B2687810 Thiomorpholine-4-carboximidamide Hydroiodide CAS No. 219618-33-4

Thiomorpholine-4-carboximidamide Hydroiodide

Cat. No.: B2687810
CAS No.: 219618-33-4
M. Wt: 273.14
InChI Key: DARVSRPLQYIROQ-UHFFFAOYSA-N
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Description

Thiomorpholine-4-carboximidamide Hydroiodide: is a chemical compound with the molecular formula C(5)H({12})IN(_3)S It is known for its unique structure, which includes a thiomorpholine ring substituted with a carboximidamide group and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Thiomorpholine-4-carboximidamide Hydroiodide typically begins with thiomorpholine and cyanamide.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out at room temperature with careful control of pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiomorpholine-4-carboximidamide Hydroiodide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, often at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

    Substitution: Various nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: The primary product is the reduced form of the compound, often resulting in the formation of secondary amines.

    Substitution: The major products are the substituted thiomorpholine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Thiomorpholine-4-carboximidamide Hydroiodide is used as a catalyst in various organic reactions, including cyclization and condensation reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.

    Enzyme Inhibition: The compound is studied for its ability to inhibit certain enzymes, which could be useful in developing treatments for diseases.

Industry:

    Polymer Chemistry: It is used in the modification of polymers to enhance their properties, such as increasing thermal stability or altering solubility.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Thiomorpholine-4-carboximidamide Hydroiodide inhibits specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Pathways: The compound can interfere with metabolic pathways in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the carboximidamide group and iodide ion, making it less reactive in certain chemical reactions.

    Morpholine-4-carboximidamide Hydroiodide: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

Uniqueness:

    Thiomorpholine-4-carboximidamide Hydroiodide: is unique due to the presence of both sulfur and iodine in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

thiomorpholine-4-carboximidamide;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARVSRPLQYIROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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